molecular formula C16H20N4O3S2 B3310750 N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 946223-57-0

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B3310750
CAS No.: 946223-57-0
M. Wt: 380.5 g/mol
InChI Key: FYBYIDVZMFKJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via a sulfonamide-containing ethyl chain to a 4-(pyridin-2-yl)piperazine moiety. This structure combines pharmacologically relevant groups:

  • Thiophene carboxamide: Known for antimicrobial and genotoxic activities in analogs .
  • Sulfonamide ethyl linker: Enhances hydrogen-bonding capacity and solubility.
  • Piperazine-pyridinyl group: Common in acetylcholinesterase (AChE) inhibitors (e.g., rivastigmine derivatives) and may influence CNS targeting .

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(14-4-3-12-24-14)18-7-13-25(22,23)20-10-8-19(9-11-20)15-5-1-2-6-17-15/h1-6,12H,7-11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBYIDVZMFKJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a compound that incorporates a thiophene moiety, a piperazine ring, and a pyridine derivative. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry. The compound's sulfonamide group may also enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The compound can be represented as follows:

N 2 4 pyridin 2 yl piperazin 1 yl sulfonyl ethyl thiophene 2 carboxamide\text{N 2 4 pyridin 2 yl piperazin 1 yl sulfonyl ethyl thiophene 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine and pyridine groups facilitate binding to various biological targets, modulating their activity. The thiophene backbone adds structural stability and enhances membrane permeability, which is crucial for drug efficacy.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing compounds have shown promising antitumor properties, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and piperazine moieties can enhance anticancer activity.

CompoundCell Line TestedIC50 (µM)
Compound AA4311.98
Compound BHT2923.30
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiopheneVariousTBD

Anticonvulsant Activity

Similar compounds have been evaluated for anticonvulsant properties. For example, thiazole derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene could also possess similar effects .

Study 1: Antitumor Effects

In a study examining the antitumor effects of various sulfonamide derivatives, N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene was included in a series of compounds tested against human cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, with further optimization of its structure suggested for enhanced efficacy.

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological potential of piperazine derivatives. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Key Structural Differences
Compound Core Structure Substituent Functional Groups
Target Compound Thiophene-2-carboxamide Piperazinylsulfonyl ethyl Sulfonamide, piperazine, pyridine
LP (1-(2-ketoiminoethyl)piperazine) Piperazine-ethylimino Pyridin-2-yl, ketoimino Ketoimino, piperazine
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl Nitro, amide

Key Observations :

  • Compared to the 2-nitrophenyl substituent in ’s compound , the target’s piperazinylsulfonyl ethyl group introduces a bulkier, electron-rich moiety, which may enhance solubility and reduce hydrophobicity.

Crystallography and Intermolecular Interactions

Table 2: Crystallographic Data
Compound Dihedral Angles (Aromatic Rings) Hydrogen-Bonding Interactions
Target Compound Not reported Hypothetical: Sulfonyl O as H-bond acceptor
N-(2-Nitrophenyl)thiophene-2-carboxamide 8.5–13.5° Weak C–H⋯O/S interactions, no classical H-bonds
2NPFC (furan analog) 9.71° Similar weak interactions

Key Observations :

  • The nitrophenyl analog’s crystal packing relies on weak C–H⋯O/S interactions, while the target’s sulfonamide group may enable stronger H-bonding, influencing solubility and stability .

Key Observations :

  • The sulfonamide linker may confer antimicrobial activity, as seen in sulfa drugs, though structural differences from the nitrophenyl analog could modulate efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.